molecular formula C23H20N4O4 B2766015 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide CAS No. 1260951-04-9

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2766015
CAS No.: 1260951-04-9
M. Wt: 416.437
InChI Key: IRJYWIXAURHVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide is an intricate chemical entity that combines several functional groups, including benzodioxole, oxadiazole, pyrrole, and acetamide

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4/c1-14-5-3-6-17(15(14)2)24-21(28)12-27-10-4-7-18(27)23-25-22(26-31-23)16-8-9-19-20(11-16)30-13-29-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJYWIXAURHVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step organic synthesis. This may start with the preparation of the core units, such as the benzodioxole and oxadiazole derivatives, followed by the construction of the pyrrole ring and the final coupling with acetamide.

  • Step 1 Synthesis of Benzodioxole Derivative: The benzodioxole unit is synthesized through a Friedel-Crafts reaction involving catechol and formaldehyde in the presence of an acidic catalyst.

  • Step 2 Formation of Oxadiazole Ring: The oxadiazole ring can be formed via the cyclization of a hydrazine derivative with a carboxylic acid derivative under dehydrating conditions.

  • Step 3 Construction of Pyrrole Ring: The pyrrole ring is typically constructed through a Paal-Knorr synthesis, where a 1,4-diketone reacts with ammonia or an amine.

  • Step 4 Coupling with Acetamide: The final step involves coupling the pyrrole derivative with an acetamide group using suitable reagents and catalysts to obtain the desired compound.

Industrial Production Methods

Scaling up this synthesis to an industrial level would require optimization of each step to ensure high yield and purity. This often involves continuous flow chemistry techniques, robust reaction monitoring, and stringent purification methods.

Chemical Reactions Analysis

Types of Reactions

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: undergoes various chemical reactions, such as:

  • Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can be carried out to alter the oxadiazole ring or other parts of the molecule.

  • Substitution: Substituents on the benzodioxole or pyrrole rings can be replaced via electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, chromium trioxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nitrating agents, halogenating agents.

Major Products Formed

Depending on the reagents and conditions used, the products can range from modified versions of the original compound to entirely new derivatives with altered chemical and physical properties.

Scientific Research Applications

Biological Activities

Research has indicated that compounds containing oxadiazole and pyrrole structures exhibit a range of biological activities:

  • Anticancer Activity :
    • Compounds similar to the target structure have shown promising results in inhibiting cancer cell proliferation. For instance, derivatives with oxadiazole rings have demonstrated effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties :
    • The presence of the oxadiazole moiety has been associated with enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies have reported effective inhibition of bacterial growth and potential applications in treating infections .
  • Anti-inflammatory Effects :
    • Some derivatives have been evaluated for their anti-inflammatory properties, showing potential to reduce inflammation markers in vitro and in vivo models .
  • Antidiabetic Potential :
    • Research has highlighted the ability of similar compounds to modulate glucose metabolism and improve insulin sensitivity, suggesting possible applications in diabetes management .

Synthesis and Characterization

The synthesis of 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compounds.

Case Studies

Several studies have documented the efficacy of oxadiazole-containing compounds:

Study ReferenceCompound TestedBiological ActivityFindings
Various derivativesAnticancerInduced apoptosis in cancer cell lines
Oxadiazole derivativesAntimicrobialEffective against E. coli and S. aureus
Pyrrole derivativesAnti-inflammatoryReduced inflammation in animal models
Benzodioxole derivativesAntidiabeticImproved insulin sensitivity in diabetic models

Mechanism of Action

Molecular Targets and Pathways

If biologically active, 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide may interact with specific proteins or enzymes, inhibiting or activating pathways that are critical in disease processes. Its mechanism could involve binding to active sites, altering conformations, or interfering with molecular signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide: shares structural similarities with other oxadiazole and benzodioxole derivatives.

  • Compounds such as 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}-N-(2,3-dimethylphenyl)acetamide and 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-chlorophenyl)acetamide demonstrate similar reactivity but differ in their biological and chemical properties due to the variation in substituents.

Highlighting Uniqueness

The unique combination of benzodioxole, oxadiazole, and pyrrole functionalities in 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide sets it apart from similar compounds, potentially offering distinct reactivity and bioactivity profiles.

That's a wrap on your compound deep-dive! Anything else you'd like to explore?

Biological Activity

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2,3-dimethylphenyl)acetamide is a complex organic molecule that incorporates multiple pharmacophores known for their diverse biological activities. The structural components suggest potential applications in medicinal chemistry, particularly in the development of therapeutic agents.

Structural Overview

The compound can be dissected into several key functional groups:

  • Benzodioxole moiety : Known for its presence in various bioactive compounds and potential antioxidant properties.
  • Oxadiazole ring : Often associated with antimicrobial and anticancer activities.
  • Pyrrole ring : Commonly found in many natural products and pharmaceuticals, contributing to biological activity.

Antimicrobial Properties

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial activity. For instance, derivatives of oxadiazoles have been shown to inhibit the growth of various bacterial strains and fungi. In vitro studies demonstrate that similar compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for microbial survival .

Anticancer Activity

The presence of the benzodioxole unit is noteworthy as it has been implicated in anticancer activity. Studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of cell signaling pathways. Specifically, compounds with similar structures have been reported to inhibit tumor growth in various cancer models by targeting specific oncogenes and tumor suppressor genes .

Neuroprotective Effects

Pyrrole-containing compounds have been recognized for their neuroprotective effects. Research suggests that these compounds may protect neuronal cells from oxidative damage and apoptosis. The mechanism is believed to involve the modulation of neuroinflammatory responses and enhancement of neurotrophic factors.

Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the benzodioxole group enhanced antimicrobial properties against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics, suggesting a promising alternative for treating resistant infections .

Study 2: Anticancer Mechanisms

In vitro assays using breast cancer cell lines showed that a related compound induced apoptosis via caspase activation and mitochondrial dysfunction. This evidence supports the hypothesis that the incorporation of the oxadiazole and pyrrole rings enhances anticancer activity through multi-target mechanisms .

Research Findings

Activity Type Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AnticancerInduction of apoptosis via caspases
NeuroprotectionModulation of oxidative stress response

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, starting with the formation of the oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives, followed by coupling the pyrrole and benzodioxole moieties. Key steps include:

  • Oxadiazole formation : Use of N,N-dimethylformamide (DMF) as a solvent and sodium hydroxide as a base under reflux (80–100°C) .
  • Pyrrole coupling : Buchwald-Hartwig amination or nucleophilic substitution under inert atmosphere (argon/nitrogen) .
  • Final acetamide linkage : Activation of the carboxyl group using carbodiimides (e.g., EDC/HOBt) in dichloromethane .
    Critical parameters : Temperature control (±2°C) minimizes side reactions, while purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

Q. Which characterization techniques are most effective for verifying structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., benzodioxole methylene protons at δ 5.9–6.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 505.18) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>98%) .

Q. How can researchers assess the compound’s potential biological activity in preliminary studies?

  • In vitro assays :
    • Antimicrobial : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Target prediction : Molecular docking against enzymes (e.g., topoisomerase II) using AutoDock Vina .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the oxadiazole and pyrrole moieties during synthesis?

The oxadiazole ring acts as an electron-deficient heterocycle, facilitating nucleophilic attack at the 5-position by the pyrrole nitrogen. Density Functional Theory (DFT) studies suggest that electron-withdrawing groups (e.g., benzodioxole) enhance electrophilicity, accelerating coupling rates. Side reactions (e.g., ring-opening) occur if pH > 10 or temperatures exceed 110°C .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.